molecular formula C22H24N6O2 B2630868 N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3,4-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide CAS No. 2380177-73-9

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3,4-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B2630868
CAS RN: 2380177-73-9
M. Wt: 404.474
InChI Key: GFDGQLLIXWPMFW-UHFFFAOYSA-N
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Description

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3,4-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N6O2 and its molecular weight is 404.474. The purity is usually 95%.
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Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in deciphering the involvement of specific CYP isoforms in drug metabolism, which is vital for predicting drug-drug interactions. Potent and selective chemical inhibitors are employed in human liver microsomal incubations to phenotype various CYP isoforms, aiding in the assessment of drug metabolism and the potential for interactions. This research highlights the importance of selectivity in chemical inhibitors for accurate CYP phenotyping (Khojasteh et al., 2011).

Antituberculosis Activity of Organotin(IV) Complexes

Organotin(IV) complexes exhibit significant antituberculosis activity, influenced by the ligand environment and the organic groups attached to the tin. This research scrutinizes the structural diversity and biological activity of organotin complexes, suggesting their potential as leads for new antituberculosis compounds. Triorganotin(IV) complexes, in particular, show superior activity compared to their diorganotin(IV) counterparts (Iqbal et al., 2015).

Antitubercular Activity of Specific Derivatives

Modifications of the isoniazid structure and the evaluation of specific derivatives have demonstrated significant antitubercular activity against various mycobacteria strains. This research underscores the potential for the rational design of new anti-TB compounds based on structural modifications and the identification of potent derivatives (Asif, 2014).

Synthesis of N-heterocycles via Sulfinimines

The use of chiral sulfinamides, particularly tert-butanesulfinamide, in asymmetric N-heterocycle synthesis offers a pathway to diverse piperidines, pyrrolidines, azetidines, and their derivatives. This methodology provides access to compounds with significant therapeutic potential, showcasing the utility of sulfinimines in the synthesis of structurally diverse N-heterocycles (Philip et al., 2020).

Novel Central Nervous System (CNS) Acting Drugs

Exploration of functional chemical groups in heterocycles has identified several that may serve as lead molecules for the synthesis of CNS-active compounds. This review highlights the potential of various heterocycles with nitrogen, sulfur, and oxygen atoms to impact CNS activity, providing a foundation for the development of novel CNS drugs (Saganuwan, 2017).

properties

IUPAC Name

N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-(3,4-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-14-4-5-17(8-15(14)2)28-11-16(9-20(28)29)22(30)26(3)18-12-27(13-18)21-19(10-23)24-6-7-25-21/h4-8,16,18H,9,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDGQLLIXWPMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N(C)C3CN(C3)C4=NC=CN=C4C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3,4-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide

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